molecular formula C12H8F3N B1644436 3-[2-(Trifluoromethyl)phenyl]pyridine

3-[2-(Trifluoromethyl)phenyl]pyridine

Cat. No.: B1644436
M. Wt: 223.19 g/mol
InChI Key: XDVUCWCOIVGBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Trifluoromethyl)phenyl]pyridine (CAS 426823-26-9) is a versatile biaryl compound presented as a yellow to colorless liquid with a boiling point of 294.8±40.0 °C and a density of 1.2±0.1 g/cm³ . Its molecular formula is C12H8F3N, and it has a molecular weight of 223.20 g/mol . This structure combines a pyridine ring with a ortho-trifluoromethylphenyl group, a scaffold recognized in scientific research for constructing complex molecules . This compound serves as a valuable building block in organic synthesis, medicinal chemistry, and materials science. The structural motif of arylpyridines is frequently employed in catalysis research and the development of novel chemical entities . Furthermore, closely related pyridine derivatives bearing trifluoromethyl groups are actively investigated in agrochemical research for their potential as lead scaffolds for novel fungicides, demonstrating the relevance of this chemical class in addressing plant pathogens . Researchers value this compound for its potential to incorporate into larger molecular frameworks or to be used as a synthetic intermediate. Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic use. It should be handled by trained professionals in a laboratory setting. Store the material sealed in a dry container at room temperature (20-22 °C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H8F3N/c13-12(14,15)11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-8H

InChI Key

XDVUCWCOIVGBRS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 2 Trifluoromethyl Phenyl Pyridine and Its Structural Analogues

Catalytic Carbon-Carbon Bond Formation Strategies for Phenyl-Pyridine Linkages

The creation of the pivotal phenyl-pyridine bond is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to connect pre-functionalized aryl and heteroaryl precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are at the forefront of aryl-heteroaryl bond formation due to their high efficiency and functional group tolerance. A variety of palladium-catalyzed methods have been successfully applied to the synthesis of 3-arylpyridines.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a principal method for constructing the 3-arylpyridine skeleton. This reaction typically involves the palladium-catalyzed coupling of a 3-halopyridine with an arylboronic acid. In the context of synthesizing 3-[2-(trifluoromethyl)phenyl]pyridine, this would involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with 2-(trifluoromethyl)phenylboronic acid.

The reaction conditions are critical for achieving high yields and are influenced by the choice of catalyst, ligand, base, and solvent. A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. orgsyn.orgresearchgate.net The selection of the phosphine (B1218219) ligand is also crucial, with bulky, electron-rich phosphines often providing superior results. diva-portal.org The base, typically an inorganic carbonate or phosphate, plays a key role in the transmetalation step of the catalytic cycle. orgsyn.orgresearchgate.net Solvents are generally polar aprotic, such as dioxane or dimethylformamide (DMF), often in the presence of water. orgsyn.orgdiva-portal.org Microwave irradiation has also been utilized to accelerate these reactions. orgsyn.org

Recent studies have explored the use of potassium heteroaryltrifluoroborates as coupling partners, which can offer advantages in terms of stability and ease of handling compared to boronic acids. acs.org The coupling of pyridin-3-yltrifluoroborate with aryl halides has been demonstrated to proceed in good to excellent yields. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form 3-Arylpyridines

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-BromopyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O120 (MW)70 orgsyn.org
23-ChloropyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O120 (MW)65 orgsyn.org
34-ChlorobenzonitrilePyridin-3-yltrifluoroboratePd(OAc)₂ (3)RuPhos (6)Na₂CO₃Dioxane/H₂O10085 acs.org
42-BromopyridinePhenylboronic acidPd(OAc)₂ (1.5)NoneK₃PO₄·7H₂O50% i-PrOH8096 diva-portal.org
53,5-Bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Tri(tert-butyl)phosphine (4.5)KFDioxane10082 diva-portal.org

MW = Microwave irradiation

While palladium catalysis is prevalent, other transition metals have also been utilized for the synthesis of arylpyridines. Nickel catalysts, for instance, have been employed in Suzuki-Miyaura reactions, although they sometimes result in lower yields compared to their palladium counterparts. rsc.org Nickel-based systems are also effective in Negishi couplings. acs.org

The Negishi coupling , which pairs an organozinc reagent with an organic halide, is a powerful tool for C-C bond formation and can be applied to the synthesis of 3-arylpyridines. acs.orgorgsyn.org Pyridyl zinc halides can be coupled with a variety of aryl halides to generate the desired products. mdpi.com

The Stille coupling utilizes organotin reagents and has been a reliable method for creating aryl-aryl bonds for many years. researchgate.netnih.gov It is compatible with a wide range of functional groups and has been used to synthesize complex molecules containing pyridine (B92270) rings. researchgate.netnih.gov The reaction typically involves a palladium catalyst and can be promoted by additives such as copper(I) iodide. nih.gov

The Hiyama coupling employs organosilanes as coupling partners. psu.edu This method requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step. Palladium catalysts, often with specialized ligands like XPhos, are effective for this transformation, which can tolerate various functional groups. psu.edu

Table 2: Overview of Alternative Cross-Coupling Reactions for Phenyl-Pyridine Synthesis

Coupling ReactionOrganometallic ReagentOrganic Halide/TriflateCatalystKey Features
NegishiOrganozinc (R-ZnX)Aryl/Heteroaryl HalidePd or NiHigh reactivity, good functional group tolerance. acs.orgorgsyn.org
StilleOrganotin (R-SnR'₃)Aryl/Heteroaryl HalidePdStable organotin reagents, wide scope. researchgate.netnih.gov
HiyamaOrganosilane (R-SiR'₃)Aryl/Heteroaryl HalidePdRequires activation, offers an alternative to boron-based methods. psu.edu

Alternative Coupling Methods for the Phenyl-Pyridine Scaffold

Beyond traditional cross-coupling reactions, C-H activation strategies have emerged as a more atom-economical approach to forming the phenyl-pyridine linkage. These methods avoid the need for pre-functionalization of one of the coupling partners. The direct arylation of pyridines can be achieved through palladium-catalyzed reactions, often requiring a directing group to achieve the desired regioselectivity. For instance, the ortho-arylation of 2-phenylpyridine (B120327) derivatives has been well-documented. The development of methods for the selective C-H functionalization at the 3-position of the pyridine ring is an active area of research.

De Novo Pyridine Ring Synthesis and Annulation Techniques

An alternative to forming the phenyl-pyridine bond is the construction of the pyridine ring itself with the 2-(trifluoromethyl)phenyl substituent already in place. This approach involves various cyclization and condensation reactions.

Cyclization Reactions Leading to Fluorinated Pyridine Cores

Several classic named reactions in organic chemistry provide access to the pyridine core and can be adapted for the synthesis of fluorinated derivatives.

The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. psu.edu The initial product is a dihydropyridine, which is then oxidized to the aromatic pyridine. psu.edu This method is highly versatile and can be used to prepare a wide range of substituted pyridines. By using a β-ketoester containing a trifluoromethyl group or by employing 2-(trifluoromethyl)benzaldehyde (B1295035) as the aldehyde component, it is possible to synthesize pyridines bearing the desired substituent.

The Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. This method is known for its mild reaction conditions and high yields in the preparation of highly substituted pyridines. A multicomponent variation of the Kröhnke reaction has been developed for the synthesis of 2-trifluoromethyl pyridines from chalcones and 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide.

The Guareschi-Thorpe condensation provides a route to substituted 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones) through the reaction of a β-ketoester with a cyanoacetamide or a related active methylene (B1212753) compound in the presence of a base. researchgate.net Modern variations of this reaction have been developed to improve its scope and environmental friendliness. nih.gov

Cyclocondensation reactions are a broad class of reactions that are used to form heterocyclic rings. In the context of trifluoromethylated pyridines, building blocks containing a trifluoromethyl group are often employed. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate is a common precursor in such syntheses. These reactions can be catalyzed by acids or bases and often proceed through a series of condensation and cyclization steps to afford the final pyridine product.

Table 3: De Novo Pyridine Synthesis Methods

Synthesis MethodKey ReactantsProduct TypeRelevance to Fluorinated Pyridines
Hantzsch SynthesisAldehyde, β-ketoester, Ammonia/Ammonium AcetateDihydropyridines, then PyridinesUse of trifluoromethylated aldehydes or β-ketoesters. psu.edu
Kröhnke Synthesisα-Pyridinium methyl ketone, α,β-Unsaturated carbonylSubstituted PyridinesAdaptable for the synthesis of trifluoromethyl-substituted pyridines.
Guareschi-Thorpe Condensationβ-Ketoester, Cyanoacetamide derivative2-Hydroxypyridines/2-PyridonesCan incorporate fluorinated building blocks. researchgate.net
General CyclocondensationFluorinated 1,3-dicarbonyl compounds, AminesSubstituted PyridinesDirect route using trifluoromethylated precursors.

Heterocycle Formation via Multi-Component Reactions

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular scaffolds, including polysubstituted pyridines. nih.govmdpi.com These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, reduced reaction times, and operational simplicity. nih.gov The construction of the pyridine ring through MCRs provides a versatile platform for accessing a wide array of structural analogues.

Several MCRs have been developed for the synthesis of pyridine derivatives. For instance, a one-pot, four-component reaction involving an aldehyde, an amine/ammonia, and an alkyne (A³-MCR) can be utilized to prepare intermediate substrates for further transformations. mdpi.com Another common approach is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate.

More contemporary methods often employ nanocatalysts to enhance reaction efficiency and selectivity. rsc.org For example, ZnO nanoparticles have been used to catalyze the multicomponent condensation of anilines, aldehydes, and alkyl acetoacetates under solvent-free conditions to yield 1,4-diaryl dihydropyridines. These dihydropyridines can then be oxidized to the corresponding pyridine derivatives.

The application of MCRs allows for the incorporation of diverse substituents onto the pyridine core, which is crucial for generating libraries of compounds for biological screening. While a direct MCR synthesis of this compound is not explicitly detailed in the reviewed literature, the general applicability of these methods suggests a plausible route. One could envision a scenario where 2-(trifluoromethyl)benzaldehyde, an appropriate 1,3-dicarbonyl compound, and an ammonia source are condensed to form the desired pyridine ring. The versatility of MCRs makes them a highly attractive strategy for the synthesis of such substituted pyridines. nih.gov

Table 1: Examples of Multi-Component Reactions for Pyridine Synthesis

MCR Type Reactants Catalyst/Conditions Product Type
Hantzsch Dihydropyridine Synthesis Aldehyde, β-Ketoester (2 eq.), Ammonia Varies (e.g., I₂, ceric ammonium nitrate) 1,4-Dihydropyridines
Kröhnke Pyridine Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated ketone, Ammonium acetate Acetic acid 2,4,6-Trisubstituted Pyridines
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-Diketone, Ammonia Base 3-Cyano-2-pyridones
Bohlmann-Rahtz Pyridine Synthesis Enamine, Alkynone Heat 2,3,5,6-Tetrasubstituted Pyridines

Direct Functionalization and Trifluoromethylation of Pyridine Systems

Direct functionalization of pre-formed pyridine rings represents an alternative and increasingly popular approach for the synthesis of substituted pyridines. These methods avoid the need for de novo ring construction and allow for the late-stage introduction of functional groups, which is particularly valuable in drug discovery.

Regioselective Introduction of the Trifluoromethyl Group on Pyridine Rings

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring can significantly modulate the physicochemical and biological properties of the molecule. chemistryviews.org Direct C-H trifluoromethylation reactions are highly sought after, but controlling the regioselectivity can be challenging due to the high reactivity of trifluoromethyl radicals. chemistryviews.orgresearchgate.net

Recent advancements have led to the development of more selective methods. One strategy involves the activation of the pyridine ring to direct the trifluoromethylation to a specific position. For instance, a highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been achieved through an N-methylpyridine quaternary ammonium activation strategy. researchgate.netacs.orgnih.gov In this method, pyridinium (B92312) iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate to yield trifluoromethylated pyridines with excellent regioselectivity. researchgate.netacs.orgnih.gov

Another approach focuses on achieving 3-position-selective C-H trifluoromethylation, which has traditionally been a difficult transformation. chemistryviews.orgacs.orgchemrxiv.org Researchers have developed a method that utilizes a hydrosilylation reaction to activate pyridine and quinoline (B57606) derivatives, followed by a reaction with an electrophilic trifluoromethylating reagent like a Togni reagent. chemistryviews.orgacs.orgchemrxiv.org This process allows for the formation of 3-trifluoromethylpyridines in moderate to high yields and with high regioselectivity. chemistryviews.org The reaction is believed to proceed through the formation of an N-silyl enamine and a trifluoromethylated enamine intermediate. acs.orgchemrxiv.org

Table 2: Regioselective Trifluoromethylation Methods for Pyridine

Method Reagents Position Selectivity Reference
N-Methylpyridinium Salt Activation Pyridinium iodide, Trifluoroacetic acid, Silver carbonate C2 or C4 researchgate.netacs.org
Hydrosilylation-Activation Methylphenylsilane, Tris(pentafluorophenyl)borane, Togni Reagent I C3 chemistryviews.orgacs.org

C-H Fluorination Methodologies Adjacent to the Pyridine Nitrogen

The introduction of a single fluorine atom, particularly at the position adjacent to the ring nitrogen (C2-position), can also profoundly influence a molecule's properties. A broadly applicable and safe method for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines has been developed using commercially available silver(II) fluoride (AgF₂). nih.govsigmaaldrich.comresearchgate.net

This reaction proceeds at ambient temperature and demonstrates exclusive selectivity for fluorination at the C-H bond adjacent to the nitrogen atom. nih.govsigmaaldrich.com The mild conditions of this protocol allow for the fluorination of a wide range of pyridine derivatives, including those containing medicinally important functional groups. nih.gov The mechanism of this transformation is thought to be inspired by the classic Chichibabin amination reaction. nih.govresearchgate.net The resulting 2-fluoropyridines are not only valuable final products but also serve as versatile intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions, where the fluoride acts as a good leaving group. nih.govorgsyn.org

Experimental and computational studies have provided evidence for the involvement of nitrogen-fluorine halogen bonding in silver(I)-initiated radical C-H fluorinations using reagents like Selectfluor. ucmerced.edu The electronic properties of the pyridine substrate can influence the extent of this halogen bonding, which in turn affects the selectivity of the fluorination process. ucmerced.edu

Table 3: C-H Fluorination of Pyridines

Reagent Position Selectivity Conditions Key Feature
Silver(II) Fluoride (AgF₂) C2 (adjacent to N) Ambient temperature High regioselectivity, broad substrate scope nih.govsigmaaldrich.com
Selectfluor / Ag(I) Varies Varies Involves nitrogen-fluorine halogen bonding ucmerced.edu

Chemical Reactivity and Mechanistic Investigations of 3 2 Trifluoromethyl Phenyl Pyridine Derivatives

C-H Activation and Directed Functionalization Studies of Pyridine-Substituted Systems

The functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, and pyridine-containing molecules are excellent substrates for such transformations. The nitrogen atom in the pyridine (B92270) ring can act as a directing group, coordinating to a transition metal catalyst (commonly palladium) and bringing it into close proximity with specific C-H bonds, thereby facilitating their cleavage and subsequent functionalization.

In palladium-catalyzed reactions involving phenylpyridine scaffolds, the pyridine nitrogen typically directs the ortho-C-H activation of the phenyl ring. nih.gov For derivatives of 2-phenylpyridine (B120327), this leads to functionalization at the C2' position of the phenyl group. Mechanistic studies on the Pd(OAc)₂-catalyzed ortho-arylation of 3-methyl-2-phenylpyridine (B78825) have shown that the reaction proceeds through a palladacycle intermediate. nih.gov This intermediate can then react with various coupling partners. nih.gov The process is efficient for synthesizing a range of biaryl products using directing groups like pyridines and quinolines. nih.gov

While specific studies on 3-[2-(trifluoromethyl)phenyl]pyridine are not extensively documented, the established principles of pyridine-directed C-H activation allow for predictions of its reactivity. The pyridine nitrogen would be expected to direct functionalization towards the C2 and C6 positions of the pyridine ring or the C2' position of the phenyl ring, though the latter is already substituted.

Table 1: Examples of Palladium-Catalyzed C-H Activation in Phenylpyridine Systems

SubstrateReagentCatalyst / ConditionsProductYieldReference
2-Phenylpyridinep-Tolyl sulfonyl chloridePd(CH₃CN)₂Cl₂ / K₂CO₃ortho-Sulfonated 2-phenylpyridine82% nih.gov
2-PhenylpyridineCarboxylic acidsPd(OAc)₂ / Trifluoroacetic anhydrideortho-Acylated 2-phenylpyridine82% nih.gov
3-Methyl-2-phenylpyridine[Ph₂I]BF₄Pd(OAc)₂ / AcOH, 100 °Cortho-Phenylated 3-methyl-2-phenylpyridineHigh nih.gov
4-Methyl-N-phenylpyridin-2-aminePotassium aryltrifluoroboratePd(OAc)₂ / Cu(OAc)₂ortho-Arylated productModest to Excellent bohrium.com

Influence of the 3-Trifluoromethyl Group on Reactivity in Arylation Processes

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of aromatic rings due to its powerful electron-withdrawing nature. nih.govmdpi.com With a Hammett constant of +0.54, it is one of the strongest electron-withdrawing groups used in medicinal chemistry and materials science. nih.gov This property deactivates aromatic rings towards electrophilic attack and enhances their susceptibility to nucleophilic attack. vaia.comyoutube.com

In the context of C-H activation and arylation, the -CF₃ group's impact is twofold:

Electronic Effects : The strong inductive effect of the -CF₃ group significantly reduces the electron density of the phenyl ring. vaia.com This deactivation can influence the various steps of a catalytic cycle, including the initial C-H cleavage and the final reductive elimination. A Hammett study on a related Pd-catalyzed arylation found that electron-withdrawing groups on the arylating reagent strongly accelerated the reaction, suggesting that electronic factors play a crucial role in the turnover-limiting step. nih.gov A similar electron-withdrawing effect on the substrate's phenyl ring would modulate the electronic environment of the palladium center throughout the catalytic process.

Steric Effects : Positioned at the ortho location, the bulky -CF₃ group creates significant steric hindrance. This can physically block or slow the approach of a large metal-catalyst complex to the adjacent C-H bonds (specifically at the C3' position), thereby influencing the regioselectivity and rate of directed functionalization reactions. Research on related ligands, such as 2-[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxide, has demonstrated that ortho-trifluoromethyl groups have a significant steric presence that affects molecular conformation and coordination. nih.gov

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is a key site of reactivity, allowing for transformations such as oxidation and coordination to metal centers.

N-Oxidation and Selective Reduction Pathways

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine-N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (mCPBA) being a common and effective reagent. rsc.orgorganic-chemistry.org Studies on various substituted pyridines, including complex structures bearing trifluoromethylphenyl groups, have demonstrated successful N-oxidation in high yields using mCPBA. acs.orgrsc.orgornl.govresearchgate.net

The formation of the N-oxide significantly alters the electronic character of the pyridine ring. The N-O bond introduces a dipole, withdrawing electron density from the ring and further activating the C2 and C4 positions for nucleophilic substitution while simultaneously deactivating the nitrogen itself from participating in electrophilic reactions. quora.com This strategy is often employed to control the regioselectivity of subsequent reactions. The N-oxide can later be removed and the pyridine regenerated through reduction, commonly with reagents like phosphorus trichloride (B1173362) (PCl₃) or zinc dust.

Coordination Chemistry with Metal Centers

As a Lewis base, the pyridine nitrogen readily coordinates to a wide variety of transition metal centers. wikipedia.org The coordination properties of this compound are influenced by both the electronic depletion caused by the -CF₃ group and its steric bulk. The strongly electron-withdrawing trifluoromethyl group reduces the basicity of the pyridine nitrogen, weakening its donor capability compared to unsubstituted phenylpyridine.

Furthermore, the ortho position of the -CF₃ group imposes significant steric constraints. In a related system, 4′-[2-(Trifluoromethyl)phenyl]-2,2′:6′,2′′-terpyridine, X-ray crystallography revealed that the phenyl ring is substantially twisted out of the plane of the pyridyl unit due to steric interactions with the bulky trifluoromethyl substituent. [from previous search, result 7] This twisting can affect the ligand's ability to adopt the planar conformation often required for optimal chelation.

Despite these factors, trifluoromethyl-substituted pyridines are effective ligands. Research on zinc complexes with isomeric trifluoromethyl-pyridine carboxylic acids shows that such ligands form stable coordination compounds, with the specific geometry being sensitive to the substituent's position. rsc.org Similarly, phosphinoylmethyl pyridine N-oxide ligands decorated with 2-trifluoromethylphenyl groups have been shown to coordinate effectively with lanthanide ions like Nd(III) and Eu(III). acs.orgornl.gov

Table 2: Coordination Chemistry of Related Trifluoromethyl-Substituted Pyridine Ligands

LigandMetal Ion(s)Key FindingReference
2,6-bis[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine 1-oxideNd(III), Eu(III)Ligand binds in a tridentate mode to the lanthanide cation. acs.orgornl.gov
2-[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine N-oxideYb(III)Ligand coordinates in a bidentate fashion. nih.gov
5-(trifluoromethyl)pyridine-2-carboxylic acidZn(II)Forms a stable N, O chelated coordination complex. rsc.org
4′-[2-(Trifluoromethyl)phenyl]-2,2′:6′,2′′-terpyridineN/A (Crystal Structure)Phenyl ring is twisted ~69° from the terpyridine plane due to steric hindrance from the ortho-CF₃ group.[from previous search, result 7]

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Pyridine Rings

The reactivity of the two aromatic rings in this compound towards substitution is distinct and dictated by their inherent electronic properties and the influence of their substituents.

Pyridine Ring Reactivity: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This makes it highly resistant to electrophilic aromatic substitution (EAS). When forced under harsh conditions, EAS occurs preferentially at the C3 and C5 positions. For the title compound, the C3 position is blocked by the phenyl substituent, leaving the C5 position as the most likely site for an electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS). nih.govquimicaorganica.org Attack is strongly favored at the C2 and C6 positions, as the negative charge of the resulting anionic intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. quora.comstackexchange.com

Phenyl Ring Reactivity: The phenyl ring is substituted with two powerful electron-withdrawing groups: the pyridyl group at C1' and the trifluoromethyl group at C2'. Consequently, this ring is extremely deactivated towards electrophilic substitution. The -CF₃ group is a strong meta-director, which would direct an incoming electrophile to the C4' and C6' positions relative to itself. vaia.comyoutube.com The pyridyl group is also deactivating and meta-directing. The combined effect makes EAS on this ring exceptionally difficult.

However, the presence of the strong -CF₃ group activates the phenyl ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it (C3' and C5'). This reaction would require a suitable leaving group (like a halide) on the ring and a strong nucleophile.

Cycloaddition Reactions and Annulation Transformations of the Core Structure

Cycloaddition and annulation reactions are powerful strategies for constructing complex polycyclic systems from simpler aromatic cores. acsgcipr.orgnumberanalytics.com These transformations can modify the 3-phenylpyridine (B14346) backbone to create novel heterocyclic frameworks.

[3+2] cycloadditions often proceed through the formation of a pyridinium (B92312) ylide, where the pyridine nitrogen acts as part of a 1,3-dipole. This reactive intermediate can then undergo cycloaddition with a suitable dipolarophile. For instance, pyridinium salts have been shown to undergo a self-[3+2] annulation reaction to generate N-indolizine-substituted pyridine-2(1H)-ones. rsc.org The reactivity and selectivity of such cycloadditions are known to be influenced by the electronic properties of substituents on the rings. researchgate.net

Annulation, the building of a new fused ring, is another important transformation. Studies have shown that pyridine structures can be constructed via [3+1+1+1] annulation to form quinoline (B57606) systems. organic-chemistry.org While not starting from a pre-formed phenylpyridine, these methods demonstrate the feasibility of building rings onto the pyridine core. The synthesis of fused systems like imidazo[1,2-a]pyridines from 2-aminopyridines and nitroalkenes further illustrates the versatility of the pyridine core in annulation reactions. chim.it These reactions often proceed through a stepwise Michael addition followed by ring closure. chim.it

Computational and Theoretical Studies of 3 2 Trifluoromethyl Phenyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for investigating the structural and electronic properties of molecules. Although specific computational studies on 3-[2-(Trifluoromethyl)phenyl]pyridine are not extensively available in the reviewed literature, a comprehensive understanding of its molecular characteristics can be extrapolated from computational analyses of analogous compounds, such as phenylpyridine isomers and other fluorinated biphenyl systems. nih.govumsl.edu These theoretical approaches allow for the precise calculation of molecular geometries, electronic structures, and spectroscopic properties, offering valuable insights that complement experimental data.

Geometry Optimization and Energy Minimization for Stable Conformations

The initial step in the computational analysis of a molecule like 3-[2-(Trluoromethyl)phenyl]pyridine involves geometry optimization to identify its most stable three-dimensional structure. This process minimizes the molecule's potential energy, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. For phenylpyridine isomers, DFT calculations have been successfully employed to determine their most stable geometries. umsl.edu

Table 1: Representative Optimized Geometrical Parameters for Phenylpyridine Isomers (from analogous systems)

Parameter 2-Phenylpyridine (B120327) 3-Phenylpyridine (B14346) 4-Phenylpyridine
C-N Bond Length (Å) 1.34 1.34 1.34
C-C (inter-ring) Bond Length (Å) 1.49 1.49 1.49
Dihedral Angle (°) ~30 ~30 ~30

Note: The values presented are illustrative and based on general findings for phenylpyridines. The actual values for 3-[2-(Trluoromethyl)phenyl]pyridine would be influenced by the trifluoromethyl group.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Fluorinated Biphenyl Compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: This data is from a representative fluorinated biphenyl and serves as an example. The values for 3-[2-(Trluoromethyl)phenyl]pyridine may differ.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. For fluorinated aromatic compounds, computational methods have proven to be reliable in assigning ¹⁹F NMR signals. nih.gov The chemical shift of the fluorine atoms in the trifluoromethyl group of 3-[2-(Trluoromethyl)phenyl]pyridine would be a characteristic feature in its ¹⁹F NMR spectrum. Similarly, ¹H and ¹³C NMR spectra can be simulated to aid in the structural elucidation. fluorine1.ru

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR spectrum. For 3-[2-(Trluoromethyl)phenyl]pyridine, characteristic vibrational modes would include C-H stretching of the aromatic rings, C-N stretching of the pyridine (B92270) ring, and C-F stretching of the trifluoromethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. The absorption bands in the UV-Vis spectrum correspond to the excitation of electrons from occupied to unoccupied molecular orbitals. The calculated spectrum for 3-[2-(Trluoromethyl)phenyl]pyridine would provide insights into its photophysical properties.

Molecular Electrostatic Potential (MEP) and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue indicating electron-deficient regions (positive potential).

For 3-[2-(Trluoromethyl)phenyl]pyridine, the nitrogen atom of the pyridine ring is expected to be a region of high negative potential, making it a likely site for protonation or interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit a positive potential. The electron-withdrawing trifluoromethyl group would create a region of positive potential around the carbon atom it is attached to, while the fluorine atoms themselves would have a negative potential. Computational studies on chlorinated biphenyls have demonstrated the utility of MEP analysis in understanding their reactivity and toxicity. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the extent of electron delocalization (hyperconjugation) by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states, intermediates, and reaction pathways. While no specific studies on the reaction mechanisms of 3-[2-(Trluoromethyl)phenyl]pyridine were found, research on related reactions provides a framework for how such analyses are conducted.

For instance, computational studies have been used to investigate the mechanism of C-H amination of arenes involving aromatic N-heterocyclic radicals. acs.org These studies can map out the potential energy surface of the reaction, calculate activation energies, and determine the most favorable reaction pathway. By locating the transition state structures, which are saddle points on the potential energy surface, chemists can gain a deeper understanding of the factors that control the reaction's rate and selectivity. For a molecule like 3-[2-(Trluoromethyl)phenyl]pyridine, computational analysis could be applied to study its synthesis, degradation, or participation in various chemical transformations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, conformational changes, and interactions with the surrounding environment, such as a solvent.

While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively detailed in the reviewed literature, the principles of this methodology are widely applied to similar aromatic and heterocyclic compounds. Such simulations would typically involve placing the molecule in a simulated box of a chosen solvent, like water or an organic solvent, and observing its behavior over nanoseconds or longer.

Key insights that could be gained from MD simulations include:

Solvent Interactions: Analyzing how solvent molecules arrange themselves around the solute. This includes the study of potential hydrogen bonding with the pyridine nitrogen and solvophobic/solvophilic interactions with different parts of the molecule. The polarity of the solvent is expected to play a crucial role in the stability of different conformations. For instance, polar solvents might interact more strongly with the nitrogen atom, influencing the molecule's orientation and electronic properties.

Diffusion and Transport Properties: Calculating properties like the diffusion coefficient, which describes how the molecule moves through the solvent.

The general approach for such a simulation involves defining a force field—a set of parameters that describe the potential energy of the system—and then using a simulation package to integrate the equations of motion. The analysis of the resulting trajectories provides macroscopic observables and microscopic details of the system's dynamics.

Theoretical Evaluation of Photophysical and Non-Linear Optical (NLO) Properties

Theoretical methods, particularly those based on quantum mechanics, are essential for predicting the electronic and optical properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most common approaches for these calculations.

Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, are dictated by its electronic structure. Theoretical calculations can predict:

UV-Visible Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states.

Fluorescence and Phosphorescence: By analyzing the properties of the lowest singlet and triplet excited states.

For molecules like this compound, computational studies would typically focus on how the electronic distribution changes upon photoexcitation. The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring are expected to significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn govern the photophysical behavior. While specific, detailed theoretical evaluations of the photophysical properties for this exact isomer were not prominent in the surveyed literature, the established methodologies are routinely applied to similar fluorinated phenylpyridines.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and signal processing. The NLO response of a molecule is related to how its charge distribution is distorted by an external electric field. Key NLO properties that can be calculated include the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

A theoretical investigation of a series of fluorophenylpyridine derivatives using DFT methods (B3LYP and B3PW91 with a 6-31++G(d,p) basis set) has provided data on their electronic and NLO properties researchgate.net. These calculations reveal that fluorination and the substitution pattern on the phenylpyridine scaffold influence the NLO response. The results indicate that phenylpyridines and their fluorinated derivatives generally exhibit low nonlinear optical activity researchgate.net. The calculated values for key properties for fluoro-3-phenylpyridines fall within specific ranges, as shown in the table below.

PropertyB3LYP / 6-31++G(d,p)B3PW91 / 6-31++G(d,p)Unit
Mean Polarizability (⟨α⟩)134.99 - 136.86132.92 - 134.95a.u.
Anisotropy of Polarizability (Δα)Specific values vary by isomerSpecific values vary by isomera.u.
First Hyperpolarizability (β)Specific values vary by isomerSpecific values vary by isomera.u.
Optical Band Gap (EHOMO-LUMO)Specific values vary by isomerSpecific values vary by isomereV

Data derived from a study on a series of fluoro-3-phenylpyridines, providing a representative range for compounds of this class researchgate.net.

These computational studies are fundamental in screening and designing molecules with desired optical properties, providing a theoretical foundation that complements and guides experimental research.

Synthetic Utility and Strategic Applications As Chemical Building Blocks

Precursors for the Synthesis of Novel Complex Organic Molecules

The structural framework of 3-[2-(Trifluoromethyl)phenyl]pyridine serves as a versatile starting point for the synthesis of a wide array of complex organic molecules, particularly those with potential biological activity. The pyridine (B92270) ring can undergo various chemical transformations, while the trifluoromethylphenyl moiety can be leveraged to enhance the pharmacological profile of the target compounds. nih.govresearchgate.net

Research has demonstrated the utility of closely related (trifluoromethyl)phenyl]pyridine isomers in the construction of elaborate heterocyclic systems. For instance, derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine have been synthesized, showcasing how the (trifluoromethyl)phenyl]pyridine core can be elaborated upon to create fused ring systems. researchgate.net Such synthetic strategies often involve a series of reactions, including cyclization and substitution, to build complexity from the initial precursor. researchgate.net

Furthermore, the broader class of trifluoromethylpyridine derivatives has been extensively used to generate novel bioactive compounds. For example, new trifluoromethylpyridine piperazine (B1678402) derivatives have been synthesized and identified as potential plant activators, indicating the value of this chemical class in agrochemical research. frontiersin.org The trifluoromethylpyridine unit is a key structural motif in numerous commercial pesticides. frontiersin.org In the pharmaceutical domain, these precursors are instrumental in developing new chemical entities. The synthesis of novel amide derivatives containing a 1,3,4-thiadiazole (B1197879) moiety from trifluoromethylpyridine precursors has been explored for their potential nematocidal and antibacterial activities. The strategic incorporation of the trifluoromethyl group is known to enhance the metabolic stability and cell membrane permeability of drug candidates. mdpi.com

The following table provides examples of complex molecules synthesized from trifluoromethyl-substituted pyridine precursors and their potential applications.

Precursor ClassSynthesized MoleculePotential Application
(Trifluoromethyl)phenyl]pyridineFused heterocycles (e.g., furo[3,2-c]pyridines)Biologically active scaffolds
TrifluoromethylpyridinePiperazine derivativesPlant activators
TrifluoromethylpyridineAmide derivatives with 1,3,4-thiadiazoleNematicidal and antibacterial agents

Scaffolds in Combinatorial Chemistry and Library Synthesis for Discovery Programs

In modern drug discovery, combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. ufl.edu These libraries are then screened for biological activity to identify promising lead compounds. The concept of a central "scaffold," a core molecular structure to which various substituents are attached, is fundamental to this process. Pyridine and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous approved drugs and their ability to interact with a wide range of biological targets. nih.govresearchgate.net

While specific examples of large combinatorial libraries built around the this compound scaffold are not extensively documented in publicly available literature, the principles of combinatorial synthesis strongly support its potential in this area. The pyridine ring offers multiple points for diversification, allowing for the attachment of a wide variety of chemical groups to explore the chemical space around the core structure.

Moreover, the trifluoromethylphenyl moiety is a valuable component in the design of combinatorial libraries. In a study focused on the discovery of novel antibacterial agents, a combinatorial library was screened where a 2-(3-trifluoromethyl-phenyl)-ethyl substituent was identified as a key component of the most potent compounds. This highlights the importance of the trifluoromethyl-phenyl fragment in generating bioactive molecules within a library setting. The use of such fluorinated building blocks is a common strategy to enhance the drug-like properties of compounds in screening libraries. sigmaaldrich.com

The general workflow for utilizing a scaffold like this compound in a discovery program is outlined below:

StepDescription
Scaffold Selection This compound is chosen for its desirable physicochemical properties and synthetic accessibility.
Library Design A virtual library is designed by selecting a diverse set of building blocks to be attached to the scaffold's modification points.
Parallel Synthesis The designed library is synthesized using high-throughput techniques, such as solid-phase or solution-phase parallel synthesis.
High-Throughput Screening The synthesized library is screened against a biological target to identify "hit" compounds with desired activity.
Hit-to-Lead Optimization The structure of the hit compounds is systematically modified to improve potency, selectivity, and pharmacokinetic properties.

Ligand Design in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows for its use as a ligand in the design of metal complexes for catalysis. The electronic properties of the pyridine ring, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the ring. nih.govacs.org

The electron-withdrawing nature of the trifluoromethyl group can significantly impact the electronic environment of the pyridine nitrogen. This electronic effect can modulate the strength of the metal-ligand bond and, in turn, the reactivity of the catalytic center. For instance, in a study of Pd(II) complexes with substituted pyridine ligands used as precatalysts in cross-coupling reactions, it was shown that the functionalization of the ligand with electron-withdrawing or -donating groups leads to significant changes in the physicochemical properties of the coordination compounds. nih.govacs.org

While direct applications of this compound as a ligand in catalysis are not widely reported, related structures have been successfully employed. For example, highly functionalized phenylpyridine ligands, such as 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl, have been used in the synthesis of Iridium(III) photocatalysts. acs.org Furthermore, terpyridine-metal complexes are well-known for their applications in catalysis. nih.gov The design principles from these related systems can be applied to the development of new catalysts based on the this compound framework. The strategic placement of the trifluoromethyl group offers a handle to systematically modify the electronic properties of the ligand and optimize the performance of the catalyst for specific chemical transformations.

The following table summarizes the key aspects of ligand design involving pyridine-based structures.

FeatureRole in Catalysis
Pyridine Nitrogen Acts as a coordination site for the metal center.
Substituents (e.g., -CF3) Modulate the electronic properties of the ligand, influencing the stability and reactivity of the metal complex.
Overall Ligand Structure Determines the steric environment around the metal center, which can control the selectivity of the catalytic reaction.

Advanced Research Applications of 3 2 Trifluoromethyl Phenyl Pyridine in Applied Chemical Disciplines

Contributions to Medicinal Chemistry Research Prospects

The phenylpyridine scaffold is a well-established pharmacophore in drug discovery, and its combination with a trifluoromethyl group offers a powerful strategy for developing new therapeutic agents. nih.govresearchgate.netresearchgate.net While specific research on 3-[2-(trifluoromethyl)phenyl]pyridine in medicinal chemistry is not extensively documented in publicly available literature, the known properties of its constituent parts provide a strong basis for its potential applications.

Modulating Biological Target Interactions: Enzyme and Receptor Binding Studies

The introduction of a trifluoromethyl group can significantly influence a molecule's interaction with biological targets such as enzymes and receptors. This is attributed to the unique electronic and steric properties of the CF3 group.

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This property can enhance interactions with biological targets through improved hydrogen bonding and electrostatic interactions. Furthermore, the CF3 group is more lipophilic and larger than a methyl group, which can lead to increased binding affinity and selectivity through enhanced hydrophobic interactions with the target protein's binding pocket.

Research on various compounds has demonstrated that replacing a methyl group with a trifluoromethyl group can increase ligand binding affinity by as much as 10-fold. This enhancement is not solely due to increased hydrophobicity but also from favorable multipolar interactions between the C-F bonds and protein backbone carbonyls.

Structure-Activity Relationship (SAR) Investigations in Trifluoromethylated Phenylpyridines

While specific SAR studies on this compound for medicinal applications are limited, the broader class of phenylpyridine derivatives has been a subject of investigation. For instance, in the development of inhibitors for TNFα overproduction, the position of the phenyl ring on the pyridine (B92270) core was found to be crucial, with the 4-phenyl-pyridin-2-yl-guanidine scaffold showing promising activity. doi.org This highlights the importance of the substitution pattern on the phenylpyridine core for biological activity.

General principles of SAR suggest that modifications to the phenyl and pyridine rings of this compound, such as the introduction of additional substituents or altering the position of the trifluoromethylphenyl group, would likely have a profound impact on its biological activity. The trifluoromethyl group itself is a critical component of the pharmacophore in many active compounds.

Development as Probes for Elucidating Biological Pathways

Fluorescent probes are indispensable tools in molecular biology and medicine for visualizing biological processes. nih.gov Small molecule fluorescent probes offer advantages such as high sensitivity and the ability to monitor spatiotemporal changes in biological systems. nih.gov

While there is no specific evidence of this compound being developed as a biological probe, its core structure has the potential for such applications. The phenylpyridine scaffold can be chemically modified to incorporate fluorophores. The design of such probes often involves a fluorophore, a linker, and a recognition motif that binds to a specific biological target. nih.gov The development of fluorescent probes based on the this compound scaffold could enable the study of its interactions with biological targets and help elucidate its mechanism of action in various biological pathways.

Advancements in Agrochemical Research and Development

The trifluoromethylphenylpyridine scaffold has been extensively explored in the field of agrochemicals, leading to the discovery of potent herbicides.

Herbicide Design and Efficacy Evaluation

Phenylpyridine derivatives are known to act as herbicides by inhibiting the enzyme protoporphyrinogen-IX-oxidase (PPO), a key enzyme in the chlorophyll (B73375) biosynthesis pathway. mdpi.com Inhibition of PPO leads to the accumulation of protoporphyrinogen (B1215707) IX, which causes rapid phytotoxicity. mdpi.com

The trifluoromethyl group is a crucial substituent for the herbicidal activity of many phenylpyridine compounds. mdpi.com Its strong electron-withdrawing nature significantly enhances the efficacy of these herbicides. mdpi.com For example, in a series of phenylpyridine herbicides, the trifluoromethyl-substituted analog was found to be much more active than its chlorine-substituted counterpart, despite having similar steric and lipophilic properties. mdpi.com

Greenhouse evaluations of novel phenylpyridine derivatives have demonstrated their effectiveness against various weed species. For instance, certain α-trifluorothioanisole derivatives containing a phenylpyridine moiety exhibited significant inhibitory activity against broadleaf weeds like Amaranthus retroflexus, Abutilon theophrasti, and Eclipta prostrata. nih.gov Similarly, pyrazole (B372694) derivatives containing phenylpyridine moieties have also shown promise as post-emergence herbicides. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between the chemical structure of phenylpyridine derivatives and their herbicidal activity. nih.gov These studies have shown that factors such as the partition coefficient, molar refractivity, and the presence of specific substituent groups are critical for bioactivity. nih.gov

Below is a data table summarizing the herbicidal activity of selected phenylpyridine derivatives.

Compound TypeTarget WeedsEfficacyReference
Phenylpyridine DerivativesBroadleaf and grass speciesHighly active pre- and post-emergence mdpi.com
α-Trifluorothioanisole PhenylpyridinesAmaranthus retroflexus, Abutilon theophrasti, Eclipta prostrata>85% inhibition at 37.5 g a.i./hm² nih.gov
Phenylpyridine-containing PyrazolesDigitaria sanguinalis, Abutilon theophrasti, Setaria viridisModerate post-emergence activity nih.gov
2-[(Phenylmethyl)sulfonyl]pyridine 1-oxidesPanicum virgatum, Echinochloa crusgalli, Setaria viridisGood correlation between structure and activity nih.gov

Insecticide and Nematicide Innovation and Mechanism of Action Studies

The trifluoromethylphenylpyridine framework is integral to the design of modern insecticides. acs.orgresearchgate.net Its incorporation into molecules can lead to superior pest control properties compared to traditional phenyl-containing analogues. researchoutreach.org Researchers have successfully leveraged this scaffold to create compounds with diverse mechanisms of action, a crucial factor in combating the development of insecticide resistance.

A notable example is the class of pyridine alkylsulfone derivatives, which have demonstrated potent effects against several insect orders. revistacultivar.com Recent studies suggest that their primary mode of action is the inhibition of the vesicular acetylcholine (B1216132) transporter (VAChT). revistacultivar.com This transporter is responsible for loading acetylcholine into synaptic vesicles, a critical step in nerve signal transmission. By blocking VAChT, these insecticides disrupt neuromuscular function, leading to paralysis and death in the target insect. revistacultivar.com This mechanism is distinct from other insecticides, offering a new tool for resistance management. revistacultivar.com

Another significant class of insecticides utilizing this structural motif are chordotonal organ modulators, classified under IRAC Group 9B. Pyrifluquinazon, for instance, targets the transient receptor potential (TRP) ion channel complex in insect stretch receptor cells. publications.gc.ca It acts as a feeding blocker, disrupting the insect's ability to feed, which ultimately leads to starvation. publications.gc.ca Similarly, Flonicamid, which features a 4-trifluoromethyl-substituted pyridine moiety, is a chordotonal organ modulator that effectively controls aphids. researchoutreach.orgnih.gov

The versatility of the trifluoromethylphenylpyridine scaffold is further demonstrated in nematicide research. The agricultural industry has seen a rise in the development of safer, more selective synthetic nematicides to replace older, more hazardous options. researchgate.net Fluorinated compounds like fluazaindolizine (B3026457) and fluopyram (B1672901) have shown significant efficacy in managing root-knot nematodes in crops such as tomatoes, leading to substantial reductions in root-galling and corresponding increases in yield. nih.gov

Table 1: Examples of Insecticides and Nematicides Featuring the Trifluoromethylphenylpyridine Core

Compound Name Class/Target Primary Mode of Action
Pyrifluquinazon Pyridine azomethine derivative Chordotonal organ TRPV channel modulator; feeding blocker. publications.gc.ca
Flonicamid Nicotinamide derivative Chordotonal organ modulator (IRAC Group 29). nih.gov
Pyridine Alkylsulfones Alkylsulfone derivative Inhibition of vesicular acetylcholine transporter (VAChT). revistacultivar.com
Fluazaindolizine Fluorinated nematicide Management of root-knot nematodes. nih.gov
Fluopyram Fluorinated nematicide Management of root-knot nematodes. nih.gov

Fungicide Development and Resistance Management

The development of novel fungicides is critical for ensuring food security, and the trifluoromethylphenylpyridine scaffold has proven to be a valuable starting point for creating effective antifungal agents. nih.govnih.gov The introduction of this structure can significantly enhance fungicidal activity. researchoutreach.org

One key area of development is the creation of Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). nih.gov Molecular docking studies have shown that compounds containing the trifluoromethylpyridine moiety can effectively bind to succinate dehydrogenase, a critical enzyme in the fungal respiratory chain. nih.govnih.gov By inhibiting this enzyme, these fungicides disrupt cellular respiration and energy production in the fungus. A series of novel phenoxytrifluoromethylpyridine compounds, designed through a scaffold hopping strategy, have demonstrated high efficacy against pathogens like Rhizoctonia solani and Colletotrichum musae. nih.govnih.gov

Another successful fungicide developed from a trifluoromethyl-substituted pyridine derivative is Fluazinam, which functions by interfering with the biochemistry of respiration. researchoutreach.org The strategic inclusion of the trifluoromethylpyridine structure was found to yield higher fungicidal activity compared to analogues with other substituents. researchoutreach.org

Managing fungicide resistance is a major challenge in agriculture. okstate.edudpi.qld.gov.aunih.gov The repeated use of fungicides with the same mode of action exerts selection pressure on fungal populations, leading to the emergence of resistant strains. okstate.edudpi.qld.gov.au A primary strategy for managing resistance is to use, mix, or alternate fungicides with different modes of action. nih.govfrac.infocornell.edu The development of compounds like SDHIs and respiratory uncouplers based on the this compound scaffold contributes directly to this strategy by providing new chemical tools with distinct biological targets, thereby helping to preserve the efficacy of existing and future fungicides. nih.govfrac.info

Table 2: Fungicidal Compounds and Scaffolds Related to this compound

Compound/Scaffold Target/Mechanism of Action Pathogens
Phenoxytrifluoromethylpyridines Succinate Dehydrogenase Inhibitor (SDHI). nih.govnih.gov Rhizoctonia solani, Colletotrichum musae. nih.govnih.gov
Fluazinam Uncoupler of oxidative phosphorylation (respiration interference). researchoutreach.org Broad-spectrum.
4,5-Dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridines Inhibition of nitrogen metabolism and proteasome pathway. mdpi.com C. arachidicola, R. solani, S. sclerotiorum. mdpi.com
Triazole derivatives Ergosterol biosynthesis inhibitors (inhibit 14α-demethylase). mdpi.com Puccinia recondita, Sphaerotheca fuliginea. mdpi.com

Innovations in Materials Science

The distinct electronic and physical properties of this compound make it a highly attractive component for the design of advanced functional materials. The electron-deficient nature of the pyridine ring combined with the strong electron-withdrawing capacity and stability of the trifluoromethyl group allows for precise tuning of molecular orbitals, charge transport characteristics, and intermolecular interactions. mdpi.comacs.orgrsc.org These attributes are being exploited in fields ranging from organic electronics to photocatalysis and polymer science.

Organic Optoelectronic Materials: Applications in OLEDs, OFETs, and Organic Photovoltaics

Pyridine-based compounds are widely utilized as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and as components in organic solar cells (OSCs) and organic field-effect transistors (OFETs). rsc.orgnih.govrsc.orgwikipedia.org The incorporation of a trifluoromethylphenyl group is a known strategy for developing high-performance n-type semiconductors, which are essential for efficient OFETs. acs.org

In the context of OLEDs, iridium(III) complexes are premier phosphorescent emitters. unimi.it The compound this compound can serve as a cyclometalating ligand in such complexes. wikipedia.org The trifluoromethyl group helps to tune the emission color and enhance the performance of the resulting device. nih.gov Donor-acceptor based pyridine derivatives are also used to improve the power conversion efficiency and stability of perovskite solar cells (PSCs). rsc.org

For OFETs, the development of stable, high-mobility organic semiconductors is crucial. nih.gov The introduction of electron-accepting units, such as a trifluoromethylphenylpyridine moiety, into polymer backbones can lower the HOMO energy levels, thereby enhancing air stability. nih.gov Copolymers based on thiadiazolo[3,4-c]pyridine have been synthesized and shown to be promising candidates for large-area organic electronic applications, exhibiting good thermal stability and charge mobility. nih.gov Similarly, in organic photovoltaics, modifying well-known donor polymers with units like 3-fluoropyridine (B146971) has been shown to improve solubility in eco-friendly solvents and enhance power conversion efficiency in the final devices. nih.gov

Photocatalytic Systems: Development of Iridium(III) Complexes and Metal-Organic Frameworks

Iridium(III) complexes featuring 2-phenylpyridine (B120327) (ppy) type ligands are a vital class of photocatalysts due to their long-lived excited states and potent redox potentials. wikipedia.orgnih.gov The compound this compound is an exemplary C^N cyclometalating ligand for creating these complexes. wikipedia.org The introduction of fluorine atoms or trifluoromethyl groups onto the phenylpyridine ligand is a common and effective strategy for stabilizing the highest occupied molecular orbital (HOMO) and tuning the complex's photophysical properties. nih.gov

These iridium complexes can be used as homogeneous photocatalysts or incorporated into heterogeneous systems to improve stability and reusability. nih.gov A particularly innovative approach involves integrating these complexes as building blocks into Metal-Organic Frameworks (MOFs). nih.govnih.govrsc.orgmdpi.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, offering a tunable platform for designing functional materials. nih.govmdpi.com By using a functionalized phenylpyridine ligand, iridium(III) complexes can be incorporated directly into the MOF structure, combining the excellent light-absorbing properties of the iridium complex with the high surface area and stability of the MOF. bldpharm.com This has led to the development of highly efficient and robust heterogeneous photocatalysts for various chemical transformations. bldpharm.com

Integration into Polymer Science and Functional Coatings

Research has demonstrated the synthesis of fluorinated poly(ether pyridine) polymers by reacting perfluoropyridine with various diols. mdpi.com These polymers exhibit high glass transition temperatures (Tg up to 206 °C) and decomposition temperatures (up to 419 °C), making them suitable for high-performance applications. mdpi.com Similarly, fluorinated pyridine-containing polyimides have been prepared, showing good solubility in common organic solvents and excellent thermal stability.

The unique properties of the trifluoromethylphenylpyridine unit also make it a candidate for developing functional coatings. The hydrophobicity and chemical inertness associated with fluorinated compounds can be used to create protective surfaces with low friction or specific wetting properties. By integrating this compound as a pendant group or part of the main chain, polymers can be designed for advanced applications such as proton exchange membranes or specialized separation materials. mdpi.com

Aggregation-Induced Emission (AIE) Studies and Their Enhancement

Most traditional fluorescent molecules suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their light emission is diminished or extinguished in the solid state or at high concentrations. In contrast, luminogens exhibiting aggregation-induced emission (AIE) are non-emissive in dilute solutions but become highly fluorescent upon aggregation. nih.gov This effect is typically attributed to the restriction of intramolecular rotation (RIR) in the aggregate state, which blocks non-radiative decay pathways and promotes light emission. nih.govnih.gov

The molecular structure of this compound, with its two aromatic rings connected by a single bond, allows for free rotation in solution. This makes it an ideal candidate for designing novel AIE-active luminogens (AIEgens). The non-coplanar, twisted conformation would facilitate the RIR mechanism upon aggregation. The presence of a bulky trifluoromethyl group can further enhance the AIE effect by imposing greater steric hindrance, more effectively locking the molecule into a planar and rigid conformation in the solid state. rsc.orgelsevierpure.com

Studies on related structures support this potential. For example, fluorophores containing pyridine and triphenylamine (B166846) terminals have been shown to be AEE (Aggregation-Enhanced Emission) active, with the restriction of molecular rotation being the key driver. researchgate.net The design of AIEgens based on tetraphenylthiophene, tetraphenylethene, and other cores often incorporates bulky, rotatable groups to induce the AIE phenomenon, and the inclusion of heterocyclic units like pyridine is a common strategy for tuning the electronic and photophysical properties. nih.govnih.gov Therefore, the this compound scaffold represents a promising platform for developing new, highly emissive materials for applications in sensors, bio-imaging, and organic electronics. nih.gov

Concluding Remarks and Future Research Perspectives

Current State of Synthesis and Derivatization Strategies for 3-[2-(Trifluoromethyl)phenyl]pyridine

The primary route for the synthesis of this compound relies on modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly prominent and versatile method for forming the pivotal carbon-carbon bond between the pyridine (B92270) and phenyl rings. electronicsandbooks.commdpi.com This reaction typically involves the coupling of a pyridine-based boronic acid or its ester with a halogenated 2-(trifluoromethyl)benzene derivative, or conversely, coupling 3-halopyridine with 2-(trifluoromethyl)phenylboronic acid. tcichemicals.com Palladium-based catalysts are central to the success of these transformations, with the choice of ligands and reaction conditions playing a crucial role in achieving high yields and selectivity. acs.org

Common synthetic approaches can be summarized as follows:

Palladium-Catalyzed Suzuki-Miyaura Coupling: This is the most widely employed method, offering a robust and high-yielding pathway. The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. beilstein-journals.orgnih.gov

Other Cross-Coupling Reactions: While less common, other palladium-catalyzed reactions, such as those involving organozinc or organotin reagents, could potentially be adapted for the synthesis of this compound. mdpi.com

Derivatization of the this compound core is key to modulating its physicochemical properties for specific applications. Strategies often focus on functionalizing either the pyridine or the phenyl ring. The nitrogen atom of the pyridine ring can be a site for N-oxidation or quaternization, altering its electronic properties and solubility. researchgate.net The pyridine ring itself is susceptible to electrophilic substitution, although the presence of the bulky trifluoromethylphenyl group can influence the regioselectivity of such reactions. The phenyl ring can also be further functionalized, for instance, through electrophilic aromatic substitution, though the strong deactivating effect of the trifluoromethyl group must be considered.

Unexplored Reactivity Patterns and Advanced Mechanistic Insights

While the synthesis of the core structure is relatively established, the full scope of the reactivity of this compound remains an area of active investigation. The interplay between the electron-withdrawing trifluoromethyl group and the pyridine nitrogen significantly influences the electron distribution within the molecule, leading to interesting and potentially underexplored reactivity patterns.

Future research in this area could focus on:

C-H Activation: Direct functionalization of the C-H bonds on both the pyridine and phenyl rings offers a more atom-economical approach to derivatization compared to traditional cross-coupling methods. nih.gov Mechanistic studies are needed to understand the regioselectivity of such reactions, which would be influenced by the electronic and steric environment of the molecule.

Asymmetric Catalysis: The development of catalytic systems for the enantioselective synthesis of chiral derivatives of this compound would be highly valuable for applications in medicinal chemistry.

Mechanistic Studies of Cross-Coupling Reactions: While the general mechanism of Suzuki-Miyaura coupling is well-understood, detailed kinetic and computational studies specific to the formation of this compound could lead to the development of more efficient and selective catalytic systems. nih.govresearchgate.net Understanding the influence of the trifluoromethyl group on the rates of oxidative addition and reductive elimination is of particular interest. nih.gov

Interdisciplinary Research Opportunities in Next-Generation Drug Discovery and Functional Material Design

The unique properties of this compound make it a promising scaffold for interdisciplinary research, particularly in the fields of drug discovery and materials science.

Drug Discovery: The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. mdpi.comjelsciences.com The pyridine moiety is a common feature in many biologically active compounds. researchoutreach.org The combination of these two structural motifs in this compound makes its derivatives attractive candidates for screening in various therapeutic areas. nih.govnih.govresearchgate.net For instance, derivatives of trifluoromethyl-substituted phenylpyridines have been investigated for their potential as androgen receptor modulators and for the treatment of various diseases. researchgate.net The exploration of a diverse chemical space around this core structure could lead to the discovery of novel therapeutic agents.

Functional Material Design: The electronic properties of fluorinated organic compounds are of great interest in the development of functional materials for electronics and optoelectronics. mdpi.comman.ac.uk The introduction of the trifluoromethyl group can lower both the HOMO and LUMO energy levels of the molecule, which can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, aromatic structure of this compound provides a good building block for the construction of larger, conjugated systems with tailored electronic and photophysical properties. Research in this area could involve the synthesis of polymers and dendrimers incorporating this core unit to investigate their charge transport and light-emitting capabilities.

Advancing Computational Chemistry for Predictive Design and Optimization in Fluorinated Systems

Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly important role in understanding and predicting the properties of fluorinated molecules. researchgate.netnih.gov For this compound, computational methods can provide valuable insights that can guide synthetic efforts and the design of new derivatives.

Key areas where computational chemistry can make significant contributions include:

Predicting Reactivity and Regioselectivity: DFT calculations can be used to model the transition states of various reactions, helping to predict the most likely sites for derivatization and to understand the mechanistic details of reactions like C-H activation. acs.org

Elucidating Electronic Properties: Computational studies can accurately predict the HOMO and LUMO energy levels, dipole moments, and other electronic properties of this compound and its derivatives. researchgate.net This information is crucial for designing molecules with specific electronic characteristics for applications in functional materials.

Simulating Molecular Interactions: In the context of drug discovery, computational docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets, such as enzymes and receptors. This can help to prioritize which compounds to synthesize and test, saving time and resources.

By combining advanced computational modeling with experimental work, researchers can accelerate the discovery and optimization of new compounds based on the this compound scaffold for a wide range of applications.

Interactive Data Table: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₈F₃N hoffmanchemicals.com
Molecular Weight 223.19 g/mol hoffmanchemicals.com
Appearance Not specifiedN/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A
Density Not specifiedN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-[2-(Trifluoromethyl)phenyl]pyridine with high yield and purity?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and trifluoromethyl-substituted aryl boronic acids. Key steps include optimizing catalyst loading (e.g., Pd(PPh₃)₄), base selection (e.g., K₂CO₃), and solvent conditions (e.g., toluene/ethanol mixtures) to enhance regioselectivity . Post-synthesis purification via column chromatography or recrystallization improves purity.

Q. How can X-ray crystallography resolve structural ambiguities in trifluoromethyl-substituted pyridines?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for structure refinement. High-resolution data collection (Mo/Kα radiation) and careful treatment of disordered trifluoromethyl groups are critical. Hydrogen bonding and π-stacking interactions can be analyzed to explain packing arrangements .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm regiochemistry (e.g., coupling patterns for aromatic protons) and ¹⁹F NMR to verify trifluoromethyl group integrity. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular structure and functional groups .

Advanced Research Questions

Q. How can AutoDock Vina improve binding affinity predictions for trifluoromethyl-pyridine derivatives in drug discovery?

  • Methodological Answer : AutoDock Vina's scoring function efficiently models hydrophobic interactions between the trifluoromethyl group and protein pockets (e.g., kinase ATP-binding sites). Multithreading accelerates docking simulations, while clustering analysis identifies dominant binding modes. Validate predictions with isothermal titration calorimetry (ITC) .

Q. What strategies mitigate metabolic instability in trifluoromethyl-substituted pyridines during lead optimization?

  • Methodological Answer : Introduce electron-withdrawing substituents (e.g., -CF₃) at meta/para positions to reduce oxidative metabolism. Assess metabolic stability via liver microsome assays and correlate with computational ADMET models. Structural analogs with improved half-lives can be prioritized .

Q. How do trifluoromethyl groups influence the electronic properties of pyridine derivatives in OLED applications?

  • Methodological Answer : The -CF₃ group lowers the LUMO energy, enhancing electron transport in OLEDs. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify orbital energy shifts. Experimental validation via cyclic voltammetry and electroluminescence spectra confirms device performance .

Q. How to resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Conduct systematic SAR studies with standardized assays (e.g., IC₅₀ measurements against kinase panels). Control variables such as solvent polarity and cellular permeability. Conflicting data may arise from off-target effects, which can be clarified via CRISPR-Cas9 knockout models .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in trifluoromethyl-pyridines?

  • Methodological Answer : The -CF₃ group directs electrophiles to the pyridine ring's ortho/para positions via inductive effects. Kinetic studies (e.g., time-resolved NMR) and Hammett plots quantify substituent effects. Computational modeling (e.g., transition state analysis) further elucidates reaction pathways .

Methodological Tables

Table 1 : Key Reaction Conditions for Suzuki-Miyaura Coupling

ParameterOptimal ValueReference
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventToluene/Ethanol (3:1)
Temperature80°C

Table 2 : Computational Tools for Trifluoromethyl-Pyridine Studies

ToolApplicationReference
AutoDock VinaMolecular Docking
SHELXLCrystallographic Refinement
Gaussian (DFT)Electronic Structure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.